2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Preparation Methods
The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide typically involves several steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: This intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product undergoes cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Chemical Reactions Analysis
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with various molecular targets. The compound is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation . Additionally, it modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide can be compared with other similar compounds:
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares a similar triazole core but differs in its substituents, leading to variations in biological activity.
N-[4-(Aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has additional functional groups that enhance its antibacterial properties.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound exhibits similar antibacterial activity but has different pharmacokinetic properties.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H16N4OS/c1-13-19-20-17(21(13)15-10-6-3-7-11-15)23-12-16(22)18-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,18,22) |
InChI Key |
OFNGGPZFLIXARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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